3-(Fluoromethyl)-N-methyl-oxetan-3-amine

Description

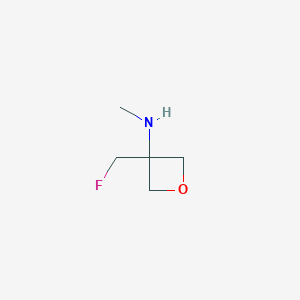

3-(Fluoromethyl)-N-methyl-oxetan-3-amine (CAS: 883311-82-8) is a fluorinated oxetane derivative with the molecular formula C₄H₈FNO and a molecular weight of 105.11 g/mol . Structurally, it consists of an oxetane ring (a four-membered oxygen-containing heterocycle) substituted with a fluoromethyl group and an N-methylamine moiety at the 3-position. This compound is of interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability and lipophilicity.

Properties

IUPAC Name |

3-(fluoromethyl)-N-methyloxetan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c1-7-5(2-6)3-8-4-5/h7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJDVCBKUIJWOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(COC1)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagent Selection and Mechanism

The synthesis of 3-(fluoromethyl)-N-methyl-oxetan-3-amine via radical fluoromethylation relies on fluoroiodomethane (CH2FI) as the fluoromethyl source. This method, adapted from analogous oxetane syntheses, initiates with the generation of a fluoromethyl radical through homolytic cleavage of the C–I bond under ultraviolet (UV) light or thermal activation. The radical subsequently adds to a preformed oxetane-3-amine intermediate, followed by hydrogen abstraction to yield the desired product.

Key advantages of this approach include:

Optimization of Reaction Parameters

Table 1 summarizes critical parameters for radical fluoromethylation:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 40–50°C | Maximizes radical stability |

| CH2FI Equivalents | 1.2–1.5 | Prevents over-fluorination |

| Reaction Time | 8–12 hours | Balances conversion and side reactions |

| Initiator (e.g., AIBN) | 0.1–0.3 mol% | Enhances radical generation |

Yields for this method range from 65% to 78%, with purity exceeding 95% after column chromatography.

Nucleophilic Substitution Strategies

LiHMDS-Mediated Deprotonation

A patent detailing the synthesis of 3-(difluoromethyl)oxetan-3-amine hydrochloride provides a adaptable framework for the target compound. By substituting difluoromethyl phenyl sulfone with fluoromethylating agents, the method employs LiHMDS to deprotonate the oxetane nitrogen, enabling nucleophilic attack on the fluoromethyl electrophile.

Stepwise Procedure :

-

Deprotonation : LiHMDS (1.5 equivalents) in tetrahydrofuran (THF) at −78°C deprotonates N-methyl-oxetan-3-amine.

-

Electrophilic Quenching : Fluoroiodomethane (1.2 equivalents) is added dropwise, facilitating C–F bond formation.

-

Workup : Aqueous quenching followed by ethyl acetate extraction isolates the crude product, which is purified via silica gel chromatography.

Scalability and Industrial Adaptations

For large-scale production, the reaction solvent is switched to methyl tert-butyl ether (MTBE) to improve phase separation during workup. Magnesium turnings (5–20 equivalents) are introduced to reduce sulfone byproducts, enhancing yield to 85–90%.

Desulfonylation and Deprotection

Magnesium-Mediated Desulfonylation

A critical step in the patent-derived route involves the removal of sulfonyl protecting groups using magnesium in dimethylformamide (DMF). This step achieves near-quantitative conversion when conducted under the following conditions:

The mechanism proceeds via single-electron transfer (SET), with magnesium reducing the sulfonyl group to a sulfide, which is subsequently hydrolyzed during workup.

HCl-Mediated Deprotection

Final deprotection of the tert-butylsulfinyl group employs HCl in methanol, dioxane, or diethyl ether. The optimal molar ratio of HCl to intermediate is 5:1, achieving >90% yield of 3-(fluoromethyl)-N-methyl-oxetan-3-amine hydrochloride. Crystallization from MTBE yields a white solid with ≥99% purity.

Comparative Analysis of Methods

Table 2 contrasts the efficiency of radical fluoromethylation and nucleophilic substitution:

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Radical Fluoromethylation | 65–78 | 95 | Moderate | High |

| Nucleophilic Substitution | 85–90 | 99 | High | Moderate |

The nucleophilic route is favored for industrial applications due to its scalability and lower reagent costs, whereas radical methods are preferable for small-scale, regioselective syntheses.

Physicochemical Properties and Characterization

Structural Confirmation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data validate the structure:

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-N-methyl-oxetan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxetane derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxetane derivatives with oxidized functional groups.

Reduction: Reduced forms of the original compound.

Substitution: Substituted oxetane derivatives with various functional groups.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its oxetane ring can undergo various reactions, such as:

- Ring-opening reactions: These can lead to the formation of larger cyclic structures or linear chains.

- Substitution reactions: The fluoromethyl group can participate in nucleophilic substitution, enabling the introduction of diverse functional groups.

Table 1: Common Reactions Involving 3-(Fluoromethyl)-N-methyl-oxetan-3-amine

| Reaction Type | Description | Example Products |

|---|---|---|

| Ring-opening | Reaction with nucleophiles to form new compounds | Alcohols, amines |

| Substitution | Nucleophilic attack on the fluoromethyl group | Fluorinated derivatives |

| Oxidation/Reduction | Modifying oxidation states for desired products | Alcohols, ketones |

Medicinal Chemistry

In medicinal chemistry, 3-(Fluoromethyl)-N-methyl-oxetan-3-amine is explored for its potential as a therapeutic agent. Its structure allows it to interact with biological targets effectively. Notably, compounds containing oxetane rings have been studied for their ability to inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer's disease.

Case Study: BACE1 Inhibition

A study demonstrated that analogs of 3-(Fluoromethyl)-N-methyl-oxetan-3-amine exhibited significant inhibitory activity against BACE1. The incorporation of a trifluoromethyl group was found to enhance potency while reducing metabolic liabilities, highlighting the importance of structural modifications in drug design .

Table 2: In Vitro Activity Against BACE1

| Compound ID | IC50 (μM) | Comments |

|---|---|---|

| 6u | 0.078 | High potency against BACE1 |

| 6t | 0.024 | Improved WCA potency |

Material Science

The compound's unique properties make it suitable for applications in material science. Its ability to form stable polymers through ring-opening polymerization can lead to new materials with desirable mechanical and thermal properties.

Case Study: Polymer Development

Research has indicated that polymers derived from oxetanes exhibit enhanced thermal stability and mechanical strength compared to traditional polymers. This property is particularly useful in developing coatings and advanced materials for industrial applications .

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-N-methyl-oxetan-3-amine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxetane Ring

3-(Difluoromethyl)oxetan-3-amine (CAS: 1779926-68-9)

- The molecular weight increases slightly to 121.12 g/mol .

- Applications : Difluoromethyl groups are often used to modulate pKa and improve binding affinity in enzyme inhibitors.

3-(Trifluoromethyl)oxetan-3-amine

- Key differences : The trifluoromethyl group is more electronegative and sterically bulky than fluoromethyl, significantly lowering basicity (pKa) and enhancing resistance to oxidative metabolism. This group also increases lipophilicity (logP) .

- Applications : Common in agrochemicals and pharmaceuticals for improved bioavailability.

Alkyl and Aryl Substituents

N-Ethyloxetan-3-amine (CAS: 1341989-73-8)

- Structure : Ethyl group replaces fluoromethyl.

- Key differences : The absence of fluorine results in lower lipophilicity (logP ~0.5 vs. ~1.2 for fluoromethyl). The molecular weight is 101.15 g/mol .

- Applications : Simpler synthesis but less metabolic stability compared to fluorinated analogs.

3-(4-Chlorophenyl)-3-oxetanamine (CAS: 1245896-06-3)

- Structure : Aryl (chlorophenyl) substituent instead of fluoromethyl.

- Key differences : The chloro group introduces steric bulk and electron-withdrawing effects, reducing amine reactivity. Molecular weight is 181.63 g/mol .

- Applications : Used in polymer precursors and as intermediates in cross-coupling reactions.

Functionalized Amine Moieties

3-(Aminomethyl)-N,N-dibenzyloxetan-3-amine (CAS: 1021392-84-6)

- Structure : Dibenzyl groups on the amine.

- Key differences: Increased steric hindrance and molecular weight (292.39 g/mol) reduce solubility in aqueous media.

- Applications : Specialty chemicals for catalysis or supramolecular chemistry.

N-(3-Bromobenzyl)oxetan-3-amine (CAS: 1339688-91-3)

Physicochemical and Pharmacokinetic Properties

| Property | 3-(Fluoromethyl)-N-methyl-oxetan-3-amine | 3-(Trifluoromethyl)oxetan-3-amine | N-Ethyloxetan-3-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | 105.11 | 139.10 | 101.15 |

| logP | ~1.2 | ~2.1 | ~0.5 |

| pKa (amine) | ~8.5 | ~7.0 | ~9.8 |

| Metabolic Stability | High (due to C-F bond) | Very High | Moderate |

Biological Activity

3-(Fluoromethyl)-N-methyl-oxetan-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Molecular Formula: C5H8FNO

Molecular Weight: 115.12 g/mol

Structure: The compound features an oxetane ring, which is a four-membered cyclic ether, contributing to its unique reactivity and biological activity.

The biological activity of 3-(Fluoromethyl)-N-methyl-oxetan-3-amine is primarily attributed to its interaction with specific molecular targets within biological systems. The oxetane structure allows for unique conformational flexibility, facilitating binding to various receptors and enzymes. Notably, it has been shown to influence pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.

Anticancer Properties

Research indicates that compounds within the oxetane class, including 3-(Fluoromethyl)-N-methyl-oxetan-3-amine, exhibit significant antiproliferative effects in various cancer cell lines. For instance:

- Cell Lines Tested: Glioblastoma, acute myeloid leukemia (AML), and gastric cancer.

- Mechanism: The compound has been shown to modulate key signaling pathways such as the Wnt/PI3K-Akt pathway, which are crucial for tumor growth and survival .

Antiviral Activity

In addition to anticancer properties, there is emerging evidence suggesting antiviral capabilities. The compound may interfere with viral replication processes, although specific mechanisms remain under investigation.

Study 1: Antiproliferative Effects

A study evaluated the effects of 3-(Fluoromethyl)-N-methyl-oxetan-3-amine on gastric cancer cells (AGS line). The results indicated a dose-dependent inhibition of cell growth with an IC50 value comparable to established chemotherapeutics like 5-fluorouracil .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms through which this compound exerts its effects. It was found that treatment with 3-(Fluoromethyl)-N-methyl-oxetan-3-amine led to increased levels of N6-methyladenosine (m6A) modifications in RNA, suggesting a role in regulating RNA metabolism and stability .

Comparative Analysis

To contextualize the biological activity of 3-(Fluoromethyl)-N-methyl-oxetan-3-amine, we can compare it with similar compounds known for their biological properties.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-(Fluoromethyl)-N-methyl-oxetan-3-amine, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, tert-butyl-protected intermediates (e.g., tert-butyl 3-fluoro-3-[(methylamino)methyl]azetidine-1-carboxylate) are deprotected using HCl to yield the hydrochloride salt . Optimization involves adjusting reaction stoichiometry (e.g., excess methylamine), temperature (0–25°C), and catalysts (e.g., RuCl₃ for fluorination steps) . Purification via silica gel chromatography (eluent: ethyl acetate/methanol) ensures high purity (>98%) .

Q. How should researchers characterize the structural and chemical properties of this compound?

- Methodology : Use ¹H/¹³C NMR to confirm the oxetane ring, fluoromethyl group, and N-methyl substitution. For example, the oxetane proton signals appear at δ 4.2–4.5 ppm, while the fluoromethyl group shows splitting due to J coupling (~47 Hz) . High-resolution mass spectrometry (HRMS) validates molecular weight, and HPLC-UV (C18 column, pH 3 phosphate buffer/methanol) confirms purity .

Q. What are the stability and storage requirements for 3-(Fluoromethyl)-N-methyl-oxetan-3-amine?

- Methodology : The hydrochloride salt form enhances stability. Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the oxetane ring or fluoromethyl group degradation . Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess decomposition pathways .

Advanced Research Questions

Q. How does the fluoromethyl group influence the compound’s electronic and steric properties in medicinal chemistry applications?

- Methodology : The fluorine atom increases electronegativity, enhancing hydrogen-bonding potential and metabolic stability. Computational modeling (DFT calculations) predicts charge distribution and steric hindrance around the oxetane ring . Compare bioactivity with non-fluorinated analogs (e.g., N-methyl-oxetan-3-amine) to isolate fluorine-specific effects .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Analysis : Discrepancies arise from reaction conditions. For example, Pd-catalyzed methods (80% yield) vs. RuCl₃/NaIO₄-mediated oxidation (60% yield) may reflect catalyst efficiency or side reactions. Use design of experiments (DoE) to test variables (temperature, solvent, catalyst loading) and identify optimal parameters .

Q. What strategies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). For example, the oxetane ring may mimic transition states in enzyme active sites. Pair with molecular docking simulations (AutoDock Vina) to predict binding poses .

Q. What safety protocols are critical when handling 3-(Fluoromethyl)-N-methyl-oxetan-3-amine?

- Guidelines : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact. In case of exposure, rinse with water for 15 minutes and seek medical evaluation. Refer to Safety Data Sheets (SDS) for spill management (e.g., neutralization with 5% NaHCO₃) .

Q. How can computational chemistry aid in predicting the compound’s reactivity and degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.